molecular formula C27H44N2O4 B14808115 N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No.: B14808115
M. Wt: 460.6 g/mol
InChI Key: HCOBXGOAUPHPDQ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves multiple steps. The initial step typically includes the preparation of cyclohexylamine derivatives, followed by the introduction of the phenylmethoxycarbonylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, including drug development. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic agents and industrial applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid include other cyclohexylamine derivatives and phenylmethoxycarbonylamino-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and applications.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOBXGOAUPHPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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